molecular formula C9H11N3O B2943556 5,6,7,8-Tetrahydro-1,8-naphthyridine-2-carboxamide CAS No. 1934399-85-5

5,6,7,8-Tetrahydro-1,8-naphthyridine-2-carboxamide

Cat. No.: B2943556
CAS No.: 1934399-85-5
M. Wt: 177.207
InChI Key: SUNZCNLUYBZYMC-UHFFFAOYSA-N
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Description

5,6,7,8-Tetrahydro-1,8-naphthyridine-2-carboxamide is a heterocyclic compound that belongs to the naphthyridine family. This compound is characterized by its fused-ring system, which consists of two pyridine rings connected through adjacent carbon atoms. The presence of nitrogen atoms in the ring structure imparts unique chemical properties to the compound, making it valuable in various scientific and industrial applications.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6,7,8-tetrahydro-1,8-naphthyridine-2-carboxamide can be achieved through several methods. One common approach involves the multicomponent reaction of substituted aromatic aldehydes, 2-aminopyridine, and malononitrile or methyl or ethyl cyanoacetate in the presence of a catalyst such as N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide (TBBDA) or poly(N,N’-dibromo-N-ethylbenzene-1,3-disulfonamide) (PBBS) . Another method includes the Friedländer approach using green strategies, hydroamination of terminal alkynes followed by Friedländer cyclization, and metal-catalyzed synthesis .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5,6,7,8-Tetrahydro-1,8-naphthyridine-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthyridine derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.

Major Products Formed

The major products formed from these reactions include various substituted naphthyridine derivatives, which can exhibit different chemical and biological properties.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,6,7,8-Tetrahydro-1,8-naphthyridine-2-carboxamide is unique due to its specific ring structure and the presence of the carboxamide group, which imparts distinct chemical and biological properties

Properties

IUPAC Name

5,6,7,8-tetrahydro-1,8-naphthyridine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O/c10-8(13)7-4-3-6-2-1-5-11-9(6)12-7/h3-4H,1-2,5H2,(H2,10,13)(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUNZCNLUYBZYMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(NC1)N=C(C=C2)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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